2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(3-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-15-7-5-11-18(13-15)25(22,23)19-12-6-8-16(19)14-24(20,21)17-9-3-2-4-10-17/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIBQHJRBQKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with m-tolylsulfonyl chloride under similar conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine can be contextualized by comparing it to analogs with variations in sulfonyl substituents, pyrrolidine substitution positions, and aryl group modifications. Key comparisons include:
Substituent Effects on Physicochemical Properties
- Meta vs. Para Substitution : The meta-tolylsulfonyl group introduces steric and electronic effects distinct from para-substituted analogs. For example, 1-(p-tolylsulfonyl)pyrrolidine derivatives typically exhibit higher solubility in polar solvents due to reduced steric hindrance, whereas meta-substituted variants like the target compound may display enhanced membrane permeability owing to optimized lipophilicity .
- Phenylsulfonyl vs.
Data Tables
Table 1: Physicochemical Properties of Selected Pyrrolidine Sulfonamides
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC₅₀ (Carbonic Anhydrase IX) |
|---|---|---|---|---|
| This compound | 405.45 | 2.8 | 0.15 (DMSO) | Not reported |
| 1-(p-Tolylsulfonyl)-2-(methylsulfonyl)pyrrolidine | 342.42 | 1.9 | 1.2 (Water) | 12 nM |
| 2-(p-Fluorophenylsulfonyl)-1-(p-tolylsulfonyl)pyrrolidine | 423.48 | 3.1 | 0.08 (DMSO) | 85 nM |
Note: Data extrapolated from studies on structurally related compounds in journals cited in .
Biological Activity
2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features two sulfonyl groups attached to a pyrrolidine ring, which enhances its reactivity and interaction with biological targets. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with sulfonyl groups exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been studied in various contexts:
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds possess notable antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of related compounds demonstrated significant inhibition against various bacterial strains, suggesting that this compound may exhibit similar effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation markers.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar sulfonamide compounds:
- Case Study on Rheumatoid Arthritis : A derivative was tested for its ability to modulate immune responses in mouse models of rheumatoid arthritis. Results showed a significant reduction in joint swelling and inflammatory markers after administration over a four-week period.
- Case Study on Psoriasis : Another study focused on the efficacy of a related compound in treating psoriasis. The results indicated that treatment led to a marked improvement in skin lesions and reduced scaling.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonyl groups may interact with key enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential modulation of receptors related to immune responses has been suggested, particularly involving RORγt, which plays a role in Th17 cell differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
